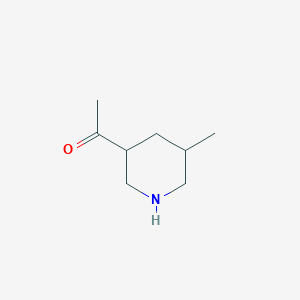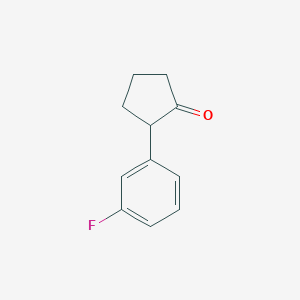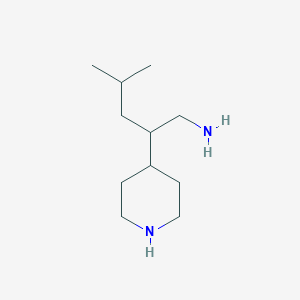
2,2-Difluoro-3-(piperidin-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-(piperidin-1-yl)propan-1-amine is an organic compound with the molecular formula C8H16F2N2 This compound features a piperidine ring attached to a propan-1-amine backbone, with two fluorine atoms at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(piperidin-1-yl)propan-1-amine typically involves the reaction of piperidine with a suitable fluorinated precursor. One common method is the nucleophilic substitution reaction where piperidine reacts with 2,2-difluoropropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-3-(piperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-(piperidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-3-(piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can modulate biological pathways and lead to various effects, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Difluoro-3-(pyridin-2-yl)propan-1-amine
- 2,2-Difluoro-3-(pyridin-3-yl)propan-1-amine
- 3-(Piperidin-1-yl)propan-1-ol
Uniqueness
2,2-Difluoro-3-(piperidin-1-yl)propan-1-amine is unique due to the presence of both the piperidine ring and the difluorinated propan-1-amine backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H16F2N2 |
|---|---|
Molekulargewicht |
178.22 g/mol |
IUPAC-Name |
2,2-difluoro-3-piperidin-1-ylpropan-1-amine |
InChI |
InChI=1S/C8H16F2N2/c9-8(10,6-11)7-12-4-2-1-3-5-12/h1-7,11H2 |
InChI-Schlüssel |
DBRQTVKOAMZQRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163948.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane](/img/structure/B13163949.png)
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B13163951.png)


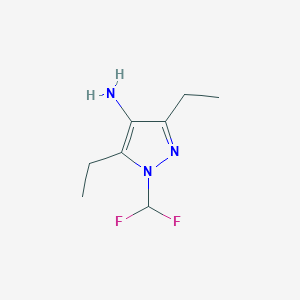
![4,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13163982.png)

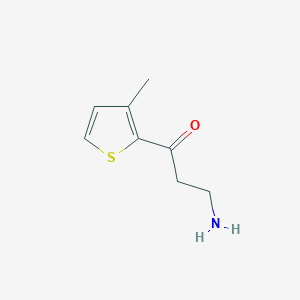

![1-[3-(Furan-3-yl)phenyl]ethan-1-one](/img/structure/B13164007.png)
